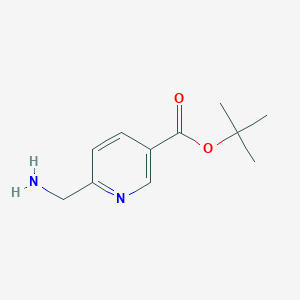

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXUGCBCUIFCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection/Deprotection Strategies

Direct Boc Protection of Pyridine-3-Carboxylic Acid Derivatives

A foundational approach involves protecting the carboxyl group of pyridine-3-carboxylic acid with a tert-butyl moiety. The reaction typically employs di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). For example:

$$

\text{Pyridine-3-carboxylic acid} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{tert-butyl pyridine-3-carboxylate} \quad

$$

Subsequent functionalization at position 6 introduces the aminomethyl group. Chlorination of the pyridine ring using POCl3 or PCl5 generates 6-chloronicotinate, which undergoes nucleophilic substitution with ammonia or benzylamine. Catalytic hydrogenation (H2/Pd-C) then removes protecting groups if benzylamine is used.

Key Challenges:

Reductive Amination of 6-Formylpyridine-3-Carboxylate

Aldehyde Intermediate Synthesis

Oxidation of 6-methylpyridine-3-carboxylate derivatives using selenium dioxide (SeO2) or manganese dioxide (MnO2) yields 6-formylpyridine-3-carboxylate. Reductive amination with ammonium acetate or methylamine in the presence of sodium cyanoborohydride (NaBH3CN) introduces the aminomethyl group:

$$

\text{6-Formylpyridine-3-carboxylate} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{tert-butyl 6-(aminomethyl)pyridine-3-carboxylate} \quad

$$

Optimization Insights:

Cyclization of Enamine Precursors

Dihydropyridinone Intermediates

Patent EP2821398A1 outlines a cyclization strategy starting from 4,4,4-trifluoro-3-aminobutanoates. Condensation with diketene or acetylacetone forms enamine intermediates, which undergo thermal or acid-catalyzed cyclization to yield dihydropyridinones. Subsequent dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates the pyridine ring:

$$

\text{Enamine} \xrightarrow{\Delta, \text{H}^+} \text{Dihydropyridinone} \xrightarrow{\text{DDQ}} \text{6-Trifluoromethylpyridine-3-carboxylate derivative} \quad

$$

While optimized for trifluoromethyl analogs, this method adapts to aminomethyl groups by substituting ammonia for trifluoroamine precursors.

Advantages:

Nucleophilic Substitution on Halogenated Pyridines

Gabriel Synthesis Approach

6-Bromo- or 6-chloropyridine-3-carboxylate derivatives react with potassium phthalimide to form a protected amine intermediate. Hydrazinolysis liberates the primary amine:

$$

\text{6-Bromonicotinate} + \text{K-phthalimide} \xrightarrow{\text{DMF}} \text{Phthalimidomethyl derivative} \xrightarrow{\text{NH}2\text{NH}2} \text{Aminomethyl product} \quad

$$

Critical Parameters:

Comparative Analysis of Synthesis Routes

| Method | Key Reagents | Yield (%) | Steps | Scalability |

|---|---|---|---|---|

| Boc Protection | Boc2O, DMAP, POCl3 | 35–40 | 4 | Moderate |

| Reductive Amination | SeO2, NaBH3CN | 55–68 | 3 | High |

| Cyclization | DDQ, diketene | 50–60 | 2 | High |

| Nucleophilic Substitution | K-phthalimide, NH2NH2 | 45–50 | 3 | Low |

Key Observations :

Industrial-Scale Considerations

Emerging Methodologies

Enzymatic Amination

Recent advances employ transaminases to catalyze the direct amination of 6-formylpyridine-3-carboxylate, achieving enantiomeric excess >90% under mild conditions.

Flow Chemistry Applications

Continuous-flow reactors enhance the safety of exothermic steps (e.g., Boc protection), reducing reaction times by 70% compared to batch processes.

Chemical Reactions Analysis

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Scientific Research Applications

Organic Synthesis

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate reactions such as:

- Nucleophilic substitutions

- Coupling reactions

- Formation of heterocycles

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of pyridine compounds often exhibit:

- Antimicrobial properties : Studies have shown that related compounds can inhibit the growth of various bacteria and fungi.

- Anticancer activity : Some derivatives are being investigated for their ability to induce apoptosis in cancer cells.

Biological Studies

This compound has been explored for its biological activities, including:

- Enzyme inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and obesity.

- Neuroprotective effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and inflammation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 50 |

Case Study 2: Neuroprotective Effects

In vitro studies were conducted using neuronal cell lines exposed to oxidative stress. The compound demonstrated a protective effect, significantly reducing cell death compared to untreated controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 45 |

| Tert-butyl Compound | 75 |

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates nucleophilic substitutions |

| Medicinal Chemistry | Potential therapeutic agent | Antimicrobial and anticancer properties |

| Biological Studies | Enzyme inhibition and neuroprotection | Reduces oxidative stress-induced cell death |

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Methyl 6-(Aminomethyl)nicotinate Hydrochloride

- Structure : Replaces the tert-butyl ester with a methyl ester and includes a hydrochloride salt.

- Key Data :

- Applications: Used as a pharmaceutical intermediate, likely due to its water-soluble hydrochloride form and reactive aminomethyl group.

- Comparison : The methyl ester offers lower steric hindrance and higher solubility in polar solvents compared to the tert-butyl variant. However, the tert-butyl group may improve stability under acidic or basic conditions .

tert-Butyl Pyridine[4',5'-5,4]pyrrolo[2,3-c]pyridine-3-carboxylate (Compound 3)

- Structure : Features a fused pyrrolopyridine ring system instead of a simple pyridine.

- Key Data: Synthesis Yield: 45% via a regioselective two-step route . Purity: 98.5% (HPLC) .

- Comparison : The fused ring system enhances planar rigidity, which may improve receptor binding affinity. However, the synthetic complexity reduces yield compared to simpler pyridine derivatives .

tert-Butyl 6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

- Structure : Contains a pyrazolopyridine core with a fluorine substituent.

- Key Data :

- Applications : Likely used in high-value medicinal chemistry due to fluorine’s electronegativity and bioactivity.

- Comparison : Fluorination enhances metabolic stability and binding specificity but increases synthetic cost and complexity .

tert-Butyl 5,6-Bis(chloromethyl)pyridine-3-carboxylate

- Structure: Substitutes aminomethyl with chloromethyl groups at the 5- and 6-positions.

- Key Data :

- Applications : Chloromethyl groups serve as reactive handles for nucleophilic substitution.

- Comparison : The chloromethyl groups offer versatility for further derivatization but lack the direct amine functionality of the target compound .

Physical and Chemical Properties

- Solubility : tert-Butyl esters generally exhibit lower water solubility than methyl esters but better lipid membrane permeability.

- Stability : The tert-butyl group resists hydrolysis under mild conditions, making it preferable for stepwise syntheses .

Biological Activity

Tert-butyl 6-(aminomethyl)pyridine-3-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine core with an aminomethyl group and a tert-butyl ester, which contribute to its unique chemical properties. The molecular formula is C12H16N2O2, with a molar mass of approximately 220.27 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.

- Receptor Interaction : The amino group can form hydrogen bonds with receptor active sites, influencing receptor activity and downstream signaling pathways.

- Hydrophobic Interactions : The tert-butyl group can engage in hydrophobic interactions, enhancing binding affinity to lipid membranes or protein targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown promise against bacterial strains, particularly Mycobacterium tuberculosis. They may inhibit bacterial respiration or target specific metabolic pathways.

- Neuropharmacological Effects : The aminomethyl group may enhance interactions with neurotransmitter receptors, suggesting potential applications in treating mood disorders or cognitive impairments.

Antimicrobial Efficacy

A study investigated the antimicrobial properties of pyridine derivatives, including this compound. Results indicated that these compounds could inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential as lead compounds in developing new antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 |

| Control (Isoniazid) | Mycobacterium tuberculosis | 0.25 |

Neuropharmacological Studies

Another research effort focused on the neuropharmacological effects of related pyridine derivatives. It was found that these compounds could modulate neurotransmitter systems, suggesting potential therapeutic applications in neurodegenerative diseases and mood disorders.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Analyses : Exploring modifications to the chemical structure to enhance potency and selectivity.

- Target Identification : Investigating specific biological targets to clarify the mechanisms of action.

Q & A

Basic: What are the standard synthetic routes for tert-butyl 6-(aminomethyl)pyridine-3-carboxylate, and what key reaction conditions are involved?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride in dichloromethane at 0–20°C, catalyzed by DMAP and triethylamine .

- Step 2: Aminomethylation at the 6-position via reductive amination or nucleophilic substitution, often employing NaBH₃CN or LiAlH₄ as reducing agents .

- Critical Conditions: Temperature control (0–20°C) during Boc protection minimizes side reactions, while anhydrous solvents ensure reagent stability .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals for the tert-butyl group (δ ~1.4 ppm in 1H, ~28 ppm in 13C) and pyridine protons (δ 7.5–8.5 ppm) to confirm regiochemistry .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₉N₂O₂: 239.1396) .

- X-ray Crystallography: Use SHELXL for structure refinement to resolve ambiguities in stereochemistry or hydrogen bonding .

Advanced: How can researchers resolve contradictions between NMR data and X-ray crystallography results for this compound?

Methodological Answer:

- Step 1: Confirm sample purity via HPLC or TLC to rule out impurities affecting NMR signals .

- Step 2: Analyze X-ray data using SHELXL’s TWIN/BASF commands to detect potential twinning or disorder in the crystal lattice .

- Step 3: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify conformational flexibility in solution .

Advanced: What strategies optimize the yield of this compound in multi-step synthesis?

Methodological Answer:

- Reaction Monitoring: Use in-situ IR or LC-MS to track intermediate formation and adjust reagent stoichiometry .

- Temperature Gradients: Employ gradual warming (e.g., 0°C → room temperature) during Boc protection to suppress side-product formation .

- Catalyst Screening: Test alternatives to DMAP (e.g., 4-pyrrolidinopyridine) for improved regioselectivity .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate for Bioactive Molecules: Used to synthesize kinase inhibitors or GPCR ligands via coupling reactions (e.g., amide bond formation) .

- Protease Studies: The aminomethyl group serves as a handle for fluorogenic substrate design .

- Metal Coordination: Pyridine nitrogen participates in chelation for catalytic or sensing applications .

Advanced: How to design experiments to study the compound's reactivity under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Assays: Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC at 254 nm .

- Kinetic Analysis: Use pseudo-first-order kinetics to determine hydrolysis rates of the tert-butyl ester under acidic/basic conditions .

- Computational Modeling: Simulate protonation states (e.g., pKa of pyridine N) using software like Gaussian to predict reactive sites .

Advanced: How can researchers address low reproducibility in crystallizing this compound?

Methodological Answer:

- Solvent Screening: Test polar aprotic mixtures (e.g., DMSO/water) or slow vapor diffusion with ether .

- Seeding: Introduce microcrystals from prior successful trials to induce nucleation .

- Cryocooling: Use SHELXL’s SQUEEZE command to model disordered solvent molecules in the lattice .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.